molecular formula C10H8ClN3O3 B11058539 Methyl 1-(3-chlorophenyl)-5-hydroxy-1,2,3-triazole-4-carboxylate

Methyl 1-(3-chlorophenyl)-5-hydroxy-1,2,3-triazole-4-carboxylate

Cat. No.: B11058539
M. Wt: 253.64 g/mol
InChI Key: ZKFZZGNHTVFHBI-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

  • Step 1: Synthesis of Azide Intermediate

    • React 3-chlorobenzyl chloride with sodium azide in an organic solvent like dimethylformamide (DMF) to form 3-chlorobenzyl azide.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 2: Cycloaddition Reaction

    • Combine the azide intermediate with methyl propiolate in the presence of a copper(I) catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 3: Hydroxylation

    • Introduce a hydroxyl group at the 5-position of the triazole ring using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
    • Reaction conditions: Room temperature, stirring for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate ester to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohols or removal of hydroxyl groups.

    Substitution: Formation of new triazole derivatives with different substituents.

Scientific Research Applications

Methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This inhibition can disrupt various biological processes, leading to antimicrobial or antifungal effects. The presence of the chlorophenyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(3-bromophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(3-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
  • Methyl 1-(3-methylphenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(3-chlorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and ability to form hydrogen bonds, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

methyl 1-(3-chlorophenyl)-5-oxo-2H-triazole-4-carboxylate

InChI

InChI=1S/C10H8ClN3O3/c1-17-10(16)8-9(15)14(13-12-8)7-4-2-3-6(11)5-7/h2-5,13H,1H3

InChI Key

ZKFZZGNHTVFHBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNN(C1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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